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Compound of Interest

Compound Name: 2-Ethyl-4-methylpentanal

Cat. No.: B086117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-
4-methylpentanal (CAS No. 10349-95-8), a branched-chain aldehyde. Due to the limited

availability of published experimental spectra for this specific compound, this document

presents a detailed profile based on established principles of spectroscopy for aliphatic

aldehydes. The information herein is intended to serve as a valuable reference for the

identification, characterization, and quality control of 2-Ethyl-4-methylpentanal in research

and development settings.

Chemical Structure and Properties
2-Ethyl-4-methylpentanal is a chiral aldehyde with the molecular formula C8H16O and a

molecular weight of 128.21 g/mol .[1][2][3][4] Its structure, featuring an ethyl group at the alpha-

position and a methyl group at the gamma-position relative to the aldehyde, influences its

spectroscopic characteristics.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Ethyl-4-methylpentanal. These predictions are

derived from the typical spectroscopic behavior of analogous aliphatic aldehydes.[5][6][7][8][9]

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.6 Doublet 1H H-1 (Aldehyde)

~2.2 Multiplet 1H H-2

~1.5 Multiplet 2H H-3

~1.8 Multiplet 1H H-4

~0.9 Doublet 6H
H-5, H-5' (Methyls on

C4)

~1.4 Multiplet 2H Ethyl CH₂

~0.9 Triplet 3H Ethyl CH₃

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Carbon Assignment

~205 C-1 (Carbonyl)

~55 C-2

~35 C-3

~25 C-4

~22 C-5, C-5' (Methyls on C4)

~25 Ethyl CH₂

~12 Ethyl CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2960-2870 Strong C-H Stretch (Alkyl)

~2820 Medium C-H Stretch (Aldehyde)

~2720 Medium
C-H Stretch (Aldehyde, Fermi

Resonance)[5][10][11]

~1730 Strong
C=O Stretch (Aldehyde)[1][5]

[10]

~1465 Medium C-H Bend (CH₂, CH₃)

~1385 Medium C-H Bend (CH₃)

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Proposed Fragment Ion Fragmentation Pathway

128 [C₈H₁₆O]⁺• Molecular Ion (M⁺•)

99 [M - C₂H₅]⁺
α-cleavage (loss of ethyl

radical)

85 [M - C₃H₇]⁺ Cleavage at C3-C4 bond

71 [M - C₄H₉]⁺ McLafferty rearrangement

57 [C₄H₉]⁺ Alkyl fragment

43 [C₃H₇]⁺ Alkyl fragment

29 [C₂H₅]⁺ Ethyl cation

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a liquid

aldehyde like 2-Ethyl-4-methylpentanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of 2-Ethyl-4-methylpentanal (typically 5-25 mg) is dissolved

in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS), can be added for

chemical shift calibration.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is typically used.

Spectral Width: A spectral width of approximately 12-16 ppm is set.

Number of Scans: 8 to 16 scans are usually sufficient, depending on the sample

concentration.

Relaxation Delay: A relaxation delay of 1-5 seconds is employed between scans.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the

spectrum to singlets for each carbon.

Spectral Width: A spectral width of approximately 220-250 ppm is set.

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to

the lower natural abundance of ¹³C.

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or

TMS.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 2-Ethyl-4-methylpentanal, a neat spectrum

can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition:

A background spectrum of the clean salt plates is first recorded.

The sample is then placed in the beam path, and the sample spectrum is acquired.

Spectral Range: Typically, the spectrum is scanned from 4000 to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-Ethyl-4-methylpentanal is prepared in a volatile

organic solvent (e.g., dichloromethane or hexane).

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an

electron ionization source).

Gas Chromatography Method:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is

commonly used.

Injector Temperature: Typically set to 250 °C.

Oven Temperature Program: A temperature gradient is used to separate the components

of the sample. For example, an initial temperature of 50 °C held for 2 minutes, then

ramped at 10 °C/min to 250 °C and held for 5 minutes.

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

Mass Spectrometry Method:
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Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible

fragmentation pattern.

Mass Range: A scan range of m/z 35-350 is typically used.

Source Temperature: Usually set to around 230 °C.

Quadrupole Temperature: Typically around 150 °C.

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the

compound. The mass spectrum corresponding to the chromatographic peak is then analyzed

to determine the molecular weight and fragmentation pattern, which can be compared to

spectral libraries.[12][13]

Visualization of Molecular Structure and Key Data
The following diagram illustrates the structure of 2-Ethyl-4-methylpentanal and highlights the

key atoms for spectroscopic correlation.

Caption: Molecular structure of 2-Ethyl-4-methylpentanal and its key spectroscopic

correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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